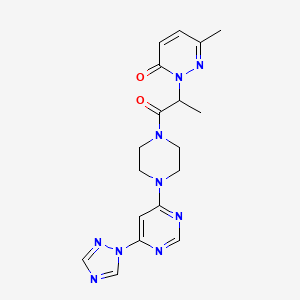

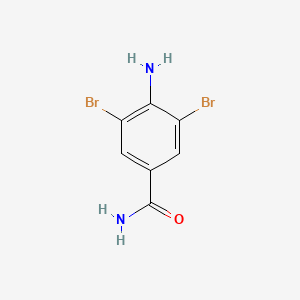

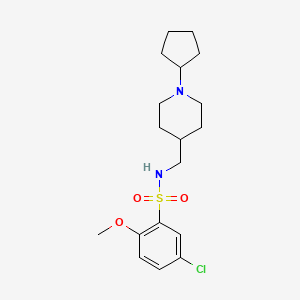

![molecular formula C10H11Cl2N5 B2457561 N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tétrazol-5-yl]-N,N-diméthylamine CAS No. 338417-33-7](/img/structure/B2457561.png)

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tétrazol-5-yl]-N,N-diméthylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a structure similar to the one you provided often contain a benzyl group attached to a tetraazol ring. The presence of the dichlorobenzyl group suggests that this compound might have some biological activity, as dichlorobenzyl groups are found in various pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography . The dichlorobenzyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their molecular structure. For instance, dichlorobenzyl compounds are often crystalline solids at room temperature .Mécanisme D'action

The mechanism of action of DC-TA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. DC-TA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DC-TA has also been shown to inhibit the activity of various kinases involved in cancer development, including Akt and ERK.

Biochemical and Physiological Effects:

DC-TA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DC-TA inhibits the proliferation and migration of various cancer cell lines, including breast, lung, and prostate cancer cells. DC-TA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DC-TA has been shown to inhibit the production of inflammatory mediators in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

DC-TA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields, making it readily available for use in research studies. DC-TA is also relatively easy to modify, allowing researchers to tailor its chemical structure for specific applications. One limitation of DC-TA is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Orientations Futures

There are many potential future directions for research on DC-TA. One area of interest is the development of DC-TA analogs with improved pharmacological properties. Researchers are also exploring the use of DC-TA as a diagnostic tool for various diseases, including cancer and infectious diseases. In addition, there is ongoing research into the mechanism of action of DC-TA and its potential applications in various fields, including medicinal chemistry and drug discovery.

Méthodes De Synthèse

The synthesis of DC-TA involves the reaction of 2,4-dichlorobenzylamine with sodium azide in the presence of dimethylformamide (DMF) to form the intermediate compound 2,4-dichlorobenzyl azide. This intermediate is then reacted with dimethylamine in the presence of copper(II) sulfate to form the final product, DC-TA. The synthesis of DC-TA is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.

Applications De Recherche Scientifique

- La synthèse de 1-{N-(2,4-dichlorobenzyl)indolyl)}-3-phénylpropanones et de 1-{N-(2,4-dichlorobenzyl)indolyl)}-1-phénylpropanones a mené à des composés évalués pour leur activité antibactérienne et antifongique .

- Dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène ont été criblés pour leur activité anti-VIH contre les deux souches VIH-1 (IIIB) et VIH-2 (ROD). Ces composés se sont révélés prometteurs dans l'inhibition de la réplication virale .

Propriétés antibactériennes et antifongiques

Activité anti-VIH

En résumé, N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tétrazol-5-yl]-N,N-diméthylamine est prometteur dans divers domaines, de la recherche antivirale au développement thérapeutique potentiel. Sa structure unique et ses effets biologiques en font un sujet intrigant pour la recherche scientifique en cours . Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N,N-dimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N5/c1-16(2)10-13-14-15-17(10)6-7-3-4-8(11)5-9(7)12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAJRAFNPFXQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

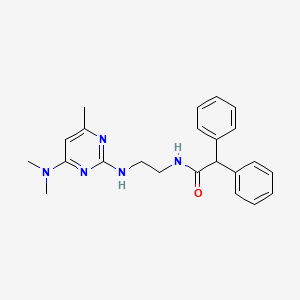

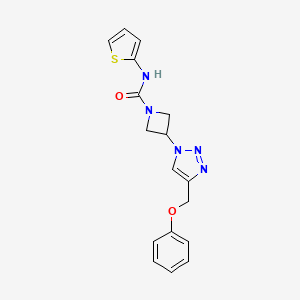

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)

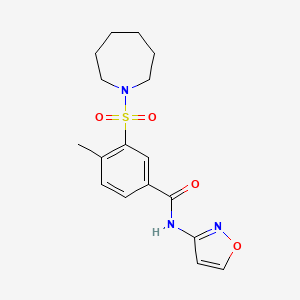

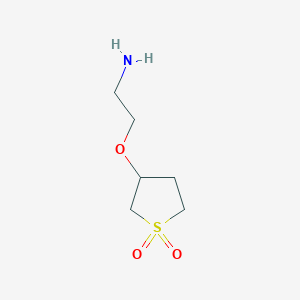

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)

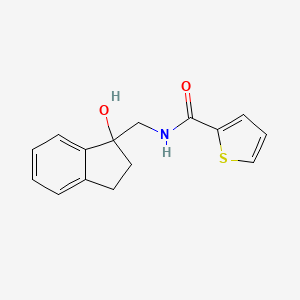

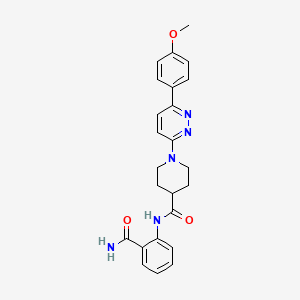

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)